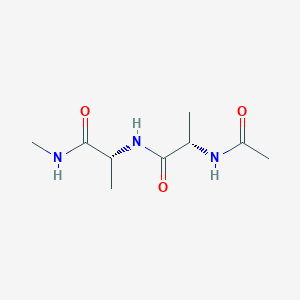

N-Acetyl-L-alanyl-N-methyl-D-alaninamide

Description

Properties

CAS No. |

37460-17-6 |

|---|---|

Molecular Formula |

C9H17N3O3 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2R)-1-(methylamino)-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6+/m1/s1 |

InChI Key |

QIVKPXNXCAPCCO-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)NC)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-N-methyl-D-alaninamide typically involves the following steps:

Protection of Amino Groups: The amino groups of L-alanine and D-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-N-methyl-D-alaninamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Hydrolysis: L-alanine and N-methyl-D-alanine.

Oxidation: Oxidized derivatives of the peptide.

Substitution: Peptides with different acyl groups.

Scientific Research Applications

N-Acetyl-L-alanyl-N-methyl-D-alaninamide has several scientific research applications:

Chemistry: Used as a model compound for studying peptide interactions and conformations.

Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

Industry: Utilized in the development of novel materials and as a building block for synthetic peptides.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-N-methyl-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and N-methyl groups can influence the compound’s binding affinity and specificity. The peptide may act by mimicking natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences :

- Stereochemistry : The target compound’s mixed L/D configuration distinguishes it from purely L- or D-isomers like N-Acetyl-D-alanine, impacting enzyme recognition (e.g., acylase I preferentially hydrolyzes L-isomers) .

- Functional Groups : The methylamide terminus in this compound enhances stability against proteases compared to carboxyl-terminated analogs .

Methylated Alanine Derivatives

Table 2: Methylation Impact on Bioactivity

Key Insights :

- Methylation at the amide nitrogen (as in the target compound) reduces hydrogen-bonding capacity, altering solubility and membrane permeability compared to N-methylated amino acids like N-Methyl-L-alanine .

Complex Peptide Derivatives

Table 3: Pharmaceutical Peptide Analogs

Key Contrasts :

- Complexity : The target compound is far smaller (<1 kDa) than pharmaceuticals like Abarelix (>1.6 kDa), limiting its direct therapeutic use but making it a versatile scaffold for drug design .

- Functional Motifs : Unlike Abarelix, which integrates aromatic and charged residues, the target compound’s simplicity allows focused studies on acetyl/methyl group interactions .

Enzymatic and Metabolic Considerations

- Acylase I Susceptibility: this compound is resistant to hydrolysis by acylase I, which typically cleaves N-acylated L-amino acids. This resistance highlights the enzyme’s stereospecificity and the impact of D-configuration in the alaninamide moiety .

- Metabolic Stability : Methylation at the amide nitrogen protects against degradation by peptidases, contrasting with unmethylated analogs like N-Acetyl-D-alanine, which are rapidly metabolized .

Q & A

Q. What are the recommended synthetic routes for N-Acetyl-L-alanyl-N-methyl-D-alaninamide, and how can side reactions be minimized?

Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc or Boc protecting groups for amino acid residues. For example, coupling N-methyl-D-alanine requires activation reagents like HBTU or DIC to enhance efficiency. Side reactions, such as epimerization during methyl group incorporation, can be mitigated by optimizing reaction temperature (0–4°C) and using additives like OxymaPure . Purification via reverse-phase HPLC with a C18 column ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify backbone connectivity and methyl group placement. Key signals include methyl protons at δ 1.2–1.4 ppm and acetyl protons at δ 2.0–2.1 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 317.18) and detects impurities .

- Circular Dichroism (CD): Assesses secondary structure in solution, particularly for chiral centers .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 37°C. Degradation is monitored via HPLC over 72 hours. For example, acidic conditions (pH <4) may hydrolyze the methylamide bond, while neutral/basic conditions preserve stability for ≥48 hours . Lyophilization in inert atmospheres (argon) extends shelf life .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational flexibility of this peptide?

Density functional theory (DFT) at the B3LYP/6-31G* level predicts ground-state geometries and hydrogen-bonding patterns. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) reveal conformational transitions, such as cis-to-trans isomerization of the methylamide bond, with free energy barriers calculated using metadynamics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models). A meta-analysis approach is recommended:

- Normalize data using internal controls (e.g., IC50 values relative to reference inhibitors).

- Validate targets via SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD values for protease interactions) .

- Cross-reference with structural analogs (e.g., degarelix acetate) to identify pharmacophore requirements .

Q. What strategies are effective for studying its interaction with biological receptors or enzymes?

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-substrate complexes .

- X-ray Crystallography: Resolves 3D structures of the peptide bound to targets (e.g., G-protein-coupled receptors) at resolutions ≤2.0 Å .

- Mutagenesis Studies: Replace key residues (e.g., methyl-D-alanine) to assess functional impacts on receptor activation .

Q. How can researchers optimize experimental design for in vivo pharmacokinetic studies?

- Dosing: Administer via subcutaneous injection (1–5 mg/kg) to evaluate bioavailability.

- Sampling: Collect plasma at intervals (0.5, 2, 6, 24 hrs) and analyze via LC-MS/MS.

- Metabolite Identification: Use HR-MS/MS to detect N-demethylation or acetyl group cleavage .

Methodological Tables

Table 1. Key NMR Assignments for this compound (DMSO-d6, 500 MHz)

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-Acetyl CH3 | 2.03 | Singlet |

| N-Methyl CH3 | 1.35 | Singlet |

| Backbone NH | 7.92 | Broad |

Table 2. Computational Parameters for MD Simulations

| Parameter | Value |

|---|---|

| Force Field | CHARMM36 |

| Solvent Model | TIP3P |

| Temperature | 300 K |

| Simulation Time | 100 ns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.